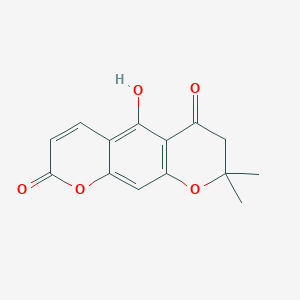

Clausenin

Description

Structure

3D Structure

Properties

CAS No. |

17276-27-6 |

|---|---|

Molecular Formula |

C14H12O5 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |

InChI |

InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3 |

InChI Key |

XFSINVCSJTYZGH-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |

Other CAS No. |

17276-27-6 |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Dereplication of Clausenin

Chromatographic Separation Techniques

Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like Clausenin, various high-resolution chromatographic techniques are utilized.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of coumarins and carbazole (B46965) alkaloids from Clausena species. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC, often using an octadecylsilyl (ODS) or C18 column, is commonly employed for the separation of these moderately polar compounds. tci-thaijo.orgmdpi.com The method's high resolution and sensitivity make it ideal for creating chemical fingerprints of extracts and for quantifying specific analytes. banglajol.info

Method development for separating compounds like this compound typically involves optimizing the mobile phase composition, which often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. tci-thaijo.orgunicam.it Detection is frequently performed using a Diode Array Detector (DAD), which provides UV spectra for each peak, aiding in the preliminary identification of compound classes. nih.govmdpi.com For instance, a validated HPLC method for determining active constituents in the root bark of Clausena harmandiana utilized a Hypersil ODS column with an isocratic mobile phase of acetonitrile and water (40:60), achieving complete resolution of five active constituents with detection at 254 nm. tci-thaijo.org The development of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, offers even greater resolution and significantly reduced analysis times compared to conventional HPLC. semanticscholar.org

Table 1: Examples of HPLC Conditions for Analysis of Clausena Constituents

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Hypersil ODS tci-thaijo.org | Zorbax SB-C18 mdpi.com | Eclipse XDB-C8 unicam.it |

| Mobile Phase | Acetonitrile:Water (40:60) tci-thaijo.org | Methanol, Chloroform, Hexane mdpi.com | Aqueous Formic Acid (0.1%) and Acetonitrile unicam.it |

| Detection | Diode Array Detector (DAD) at 254 nm tci-thaijo.org | Diode Array Detector (DAD) at 272 nm mdpi.com | Diode Array Detector (DAD) unicam.it |

| Application | Determination of carbazole alkaloids in C. harmandiana tci-thaijo.org | Quantification of synergistic compounds in Piper sarmentosum (related application) mdpi.com | General HPLC-DAD analysis unicam.it |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of Clausena research, GC is predominantly used to analyze the chemical composition of essential oils extracted from the leaves, roots, or seeds. researchgate.netresearchgate.netresearchgate.net These oils are rich in volatile components such as monoterpenes, sesquiterpenes, and phenylpropanoids like anethole (B165797) and estragole. researchgate.netamazonaws.com

The direct analysis of non-volatile pyranocoumarins like this compound by GC is generally not feasible due to their low volatility and potential for thermal degradation at the high temperatures required for elution. nih.gov However, GC analysis of the essential oil from the same plant source can provide valuable chemotaxonomic information. Analytical GC is typically performed on a gas chromatograph fitted with a flame ionization detector (FID) and a capillary column. researchgate.net

The coupling of chromatographic separation with mass spectrometry, known as hyphenation, provides a significant leap in analytical capability. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the dereplication and structural investigation of natural products from Clausena species. researchgate.netresearchgate.netsemanticscholar.org

LC-MS is particularly well-suited for analyzing compounds like this compound. It directly couples the high-resolution separation power of HPLC with the sensitive and selective detection of a mass spectrometer. researchgate.net This allows for the determination of the molecular weight of compounds as they elute from the column, providing crucial information for preliminary identification. researchgate.net For example, LC-Q-Orbitrap-MS/MS has been used for the characterization of phenolic compounds in Clausena indica extracts. researchgate.net

GC-MS is the gold standard for the identification of volatile components within the essential oils of Clausena plants. unicam.itresearchgate.netresearchgate.net In this technique, the separated compounds from the GC column are directly introduced into a mass spectrometer, which fragments the molecules and generates a unique mass spectrum that acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries. researchgate.netdntb.gov.ua

Beyond conventional HPLC and GC, other advanced chromatographic techniques are being explored for the separation of complex natural product mixtures.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govwikipedia.org It offers several advantages, including faster separations, lower viscosity, and reduced use of organic solvents, making it a "greener" technique. nih.gov SFC is highly effective for the separation of a wide range of compounds, including alkaloids and other natural products, and is particularly adept at chiral separations. wikipedia.orgrsc.orgnih.gov Its application in medicinal plant analysis is growing, providing an efficient platform for both analytical and preparative scale purification of bioactive components. rsc.orgresearchgate.net

Multi-dimensional Chromatography , such as three-dimensional preparative gas chromatography (3D-prep-GC), has been used for the rapid collection and identification of novel components from Clausena lansium essential oil. dergipark.org.trnih.gov These sophisticated systems link multiple columns or separation techniques online to achieve exceptional resolving power for extremely complex samples. dergipark.org.tr

Advanced Spectroscopic Approaches for Structural Elucidation and Dereplication

Following isolation, the definitive identification of a compound requires detailed structural analysis using spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and formula of a compound. dntb.gov.ua High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements (typically to within 5 ppm). semanticscholar.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in identifying new natural products. semanticscholar.org For example, the molecular formula of a new furanocoumarin from Clausena lansium was established as C21H21O6 based on its HR-ESI-MS data. semanticscholar.org

Tandem mass spectrometry (MS/MS) provides further structural detail through fragmentation analysis. In an MS/MS experiment, a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting daughter or product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues about its functional groups and connectivity. gla.ac.uk Comparing the fragmentation patterns of an unknown compound with those of known compounds in a database is a powerful dereplication strategy. The fragmentation of coumarins under electron impact can involve characteristic losses, such as the expulsion of carbon monoxide, which helps in identifying the core coumarin (B35378) structure. gla.ac.uk This detailed analysis of fragmentation pathways is essential for confirming the structure of isomers and related compounds within a plant extract. gla.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination, Including 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules like this compound. researchgate.net A comprehensive analysis would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to establish the compound's carbon skeleton, proton environments, and connectivity.

Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (revealing neighboring protons through spin-spin coupling), and integration (providing the ratio of protons in each environment). organicchemistrydata.orglibretexts.org The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl). libretexts.orgyoutube.com

To assemble the molecular structure, 2D NMR techniques are indispensable. Key experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the tracing of proton-proton networks within the molecule, helping to piece together adjacent structural fragments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.educolumbia.edu This provides unambiguous one-bond ¹H-¹³C connections, linking the proton and carbon skeletons. ustc.edu.cn

Through the combined interpretation of these 1D and 2D NMR datasets, the complete planar structure of this compound can be meticulously assembled.

¹H NMR Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

¹³C NMR Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| Data not available in search results |

Infrared (IR) and Other Vibrational Spectroscopies in this compound Characterization

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, provides vital information about the functional groups present in a molecule. wiley.comspecac.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). specac.com An IR spectrum is a plot of this absorption, which serves as a unique "molecular fingerprint." wiley.com

For a compound like this compound, the IR spectrum would be analyzed to identify characteristic absorption bands. For example, a strong, sharp absorption in the region of 1650-1750 cm⁻¹ would indicate the presence of a carbonyl group (C=O), such as in a ketone, aldehyde, ester, or carboxylic acid. specac.com The exact position within this range can offer further clues about the nature of the carbonyl. A broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of a hydroxyl (-OH) group, characteristic of an alcohol or phenol. The C-H stretching vibrations of alkyl and aromatic groups also appear in specific regions of the spectrum. spectroscopyonline.com

While IR spectroscopy is excellent for identifying functional groups, it does not provide the detailed connectivity information that NMR does. However, it serves as a rapid and valuable complementary technique. The data from IR spectroscopy confirms the presence of functional groups inferred from NMR data, adding another layer of confidence to the final structural assignment. Other vibrational techniques, such as Raman spectroscopy, could also be employed to provide complementary information, particularly for symmetric bonds with weak IR absorptions.

IR Spectral Data for this compound

| Absorption (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Biosynthetic Pathways and Enzymatic Modifications of Clausenin

Elucidation of the Biosynthetic Route to Clausenin

The precise biosynthetic pathway for this compound is understood through the elucidation of the general pathway for carbazole (B46965) alkaloids in Clausena species. While the complete step-by-step synthesis is still an area of active research, key foundational steps have been identified. researchgate.net The biosynthesis of the carbazole skeleton, the core structure of this compound, is believed to originate from the shikimate pathway.

Recent studies on Clausena lansium have pointed to pivotal regulatory enzymes, such as shikimate kinase and anthranilate synthase, as being crucial for upregulating the production of carbazole alkaloids. nih.gov This suggests that the pathway likely begins with precursors from primary metabolism, which are channeled into the specialized secondary metabolic route that produces the carbazole structure. The fundamental chemical composition of a carbazole is a central pyrrole (B145914) ring fused with two benzene (B151609) rings on either side. nih.gov The assembly of this tricyclic system is a key enzymatic challenge that the plant overcomes through a series of complex reactions.

Characterization of Key Enzymes and Enzymatic Cascade Reactions in this compound Synthesis

The biosynthesis of complex natural products like this compound involves a cascade of enzymatic reactions catalyzed by specific protein families. In the context of carbazole alkaloid synthesis, several key enzyme types have been implicated.

Cytochrome P450 (CYP450) Monooxygenases: This superfamily of heme-containing enzymes is central to the structural diversification of alkaloids. nih.gov P450s are known to catalyze a wide array of oxidative reactions, including hydroxylation, which is critical for modifying the carbazole core and creating diverse analogues. nih.govwikipedia.org In many alkaloid pathways, P450 enzymes are responsible for ring formation and rearrangement, which are essential steps in constructing the complex scaffold of compounds like this compound. nih.gov

Synthases and Transferases: The initial steps of the pathway rely on enzymes like anthranilate synthase, which helps produce key aromatic precursors. nih.gov Subsequent modifications to the carbazole skeleton, such as prenylation or methylation, which are common in this compound analogues, are carried out by specific transferase enzymes. For instance, studies on bacterial carbazoles have identified prenyltransferases and hydroxylases that perform late-stage modifications on the carbazole nucleus. nih.gov

The table below summarizes key enzyme families and their putative roles in the biosynthesis of carbazole alkaloids like this compound.

| Enzyme Family | Putative Function in Carbazole Alkaloid Biosynthesis |

| Shikimate Kinase | Catalyzes a key step in the shikimate pathway, providing precursors for aromatic compounds. nih.gov |

| Anthranilate Synthase | Involved in the production of anthranilate, a likely precursor for the carbazole ring system. nih.gov |

| Cytochrome P450 (CYP450) | Catalyzes oxidative reactions, including hydroxylation and ring cyclization, leading to the formation and diversification of the carbazole scaffold. wikipedia.orgnih.gov |

| Prenyltransferases | Attach prenyl groups to the carbazole core, a common modification among this compound analogues. nih.gov |

| Methyltransferases | Add methyl groups to the structure, contributing to the chemical diversity of the final products. |

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis

Advances in plant genomics have provided significant insights into the genetic underpinnings of carbazole alkaloid production. The sequencing of the Clausena lansium genome, which has a total length of approximately 310.51 Mb and contains 34,419 protein-coding genes, was a major step forward. nih.govxjtu.edu.cn This genomic data, combined with multi-tissue transcriptomic analysis, has enabled the identification of candidate genes involved in the synthesis of these alkaloids. nih.gov

The regulation of these biosynthetic genes is complex and involves multiple layers of control to ensure that the compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental stimuli. nih.gov Key regulatory components include:

Transcription Factors (TFs): The expression of biosynthetic genes is controlled by various transcription factors. In many alkaloid pathways, TF families such as AP2/ERF, WRKY, and MYB play a crucial role in activating or repressing gene expression. nih.govnih.gov These TFs can respond to internal developmental cues and external signals.

Jasmonate Signaling: The phytohormone jasmonate (and its derivative methyl jasmonate) is a well-known elicitor of secondary metabolite production in plants, including alkaloids. nih.gov Jasmonate signaling pathways can trigger the upregulation of the entire set of genes required for the biosynthesis of a specific compound, acting as a master switch. nih.gov

Research has identified that the genes responsible for alkaloid biosynthesis are often coordinately upregulated, suggesting a sophisticated regulatory network that controls the entire pathway. researchgate.net

This compound within the Framework of Plant Secondary Metabolism Research

This compound is classified as a plant secondary metabolite. Unlike primary metabolites (e.g., carbohydrates, proteins) that are essential for basic survival, growth, and reproduction, secondary metabolites mediate the plant's interactions with its environment. nih.gov They are not ubiquitous across all plants but are often specific to certain species or genera, where they perform specialized functions. nih.gov

The production of secondary metabolites like carbazole alkaloids serves several ecological roles:

Defense: Many alkaloids are toxic or deterrent to herbivores and pathogens, protecting the plant from being eaten or infected. nih.gov

Signaling: These compounds can act as signals to attract pollinators or seed dispersers.

Allelopathy: Some secondary metabolites inhibit the growth of competing plant species.

The study of this compound and other carbazole alkaloids contributes to the field of chemical ecology, which examines the chemical basis of interactions between organisms. nih.gov Understanding their biosynthesis is critical for appreciating how plants have evolved complex chemical arsenals to adapt to their ecological niches.

Investigation of Chemodiversity and Biosynthetic Relationships Among this compound Analogues

The genus Clausena is a rich source of structurally diverse carbazole alkaloids, which can be considered analogues of this compound. nih.govnih.gov These compounds typically share the same basic carbazole skeleton but differ in their substitution patterns (e.g., the position and type of functional groups like hydroxyl, methoxy, or prenyl groups).

Research on Clausena lansium has led to the isolation and characterization of numerous carbazole alkaloids, including:

Claulansines A–J: A series of ten carbazole alkaloids extracted from the stem of the wampee plant. nih.gov

Claulansine K: A novel carbazole alkaloid isolated from wampee peels. nih.gov

Claulansines L–R: Another set of seven carbazole alkaloids identified from the wampee stem. nih.gov

Claulansines S and T: Two additional new carbazole alkaloids also found in the stem. nih.gov

This chemodiversity arises from the enzymatic machinery of the plant. The core carbazole structure, once formed, likely serves as a substrate for a suite of modifying enzymes (such as P450s, methyltransferases, and prenyltransferases) that "decorate" the scaffold. nih.gov This creates a family of related compounds, each potentially having slightly different biological activities. The biosynthetic relationship between these analogues is one of a common precursor followed by divergent, enzyme-catalyzed modification steps. Studying these analogues helps to map the functional capabilities of the biosynthetic enzymes in Clausena species.

Chemical Synthesis Strategies for Clausenin and Its Analogues

Total Synthesis Approaches to Clausenin

The total synthesis of this compound is a significant endeavor that showcases the power of modern synthetic organic chemistry. These efforts are not merely academic exercises but are crucial for confirming the structure of the natural product, providing access to larger quantities for biological evaluation, and paving the way for the creation of novel analogues with potentially enhanced therapeutic properties.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic chemistry that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgnumberanalytics.comlibretexts.org This process reveals key bond disconnections and strategic transformations that can be applied in the forward synthetic direction. For a complex molecule like this compound, the retrosynthetic strategy often hinges on the formation of the core carbazole (B46965) ring system and the stereoselective installation of its various substituents.

A common approach to carbazole alkaloid synthesis involves a Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. figshare.com In the context of this compound, a key disconnection might involve a Claisen rearrangement to form a crucial C-C bond and set a key stereocenter. The general concept of a Claisen condensation transform involves identifying a β-keto ester moiety within the target and disconnecting it into two simpler ester precursors. ethz.ch This strategic thinking allows chemists to simplify the complex synthetic problem into more manageable steps.

Table 1: Key Retrosynthetic Disconnections for Carbazole Alkaloids

| Disconnection Strategy | Key Reaction | Precursor Fragments |

| Carbazole Core Formation | Fischer Indole Synthesis or similar | Phenylhydrazine and a ketone |

| Side Chain Installation | Claisen Rearrangement | Allylic ether |

| Stereocenter Control | Asymmetric Catalysis | Prochiral substrate |

This table outlines general strategies that could be applied in a retrosynthetic analysis of this compound, based on common approaches to similar natural products.

Development of Stereoselective and Enantioselective Synthesis Methodologies for this compound

Many biologically active natural products, including potentially this compound, exist as a single stereoisomer. Therefore, the development of stereoselective and enantioselective synthetic methods is paramount. ethz.chnumberanalytics.comiupac.org A stereoselective reaction favors the formation of one stereoisomer over another, while an enantioselective synthesis produces a single enantiomer of a chiral product from an achiral starting material. libretexts.org

For the synthesis of this compound, achieving stereocontrol can be approached in several ways:

Substrate-controlled synthesis: Utilizing a chiral starting material from the "chiral pool" to direct the stereochemical outcome of subsequent reactions.

Auxiliary-controlled synthesis: Temporarily attaching a chiral auxiliary to the substrate to guide the formation of new stereocenters.

Catalyst-controlled synthesis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer. ub.edu This is often the most efficient approach as only a small amount of the catalyst is needed.

Recent advancements in asymmetric catalysis, such as transition-metal-catalyzed reactions and organocatalysis, have provided powerful tools for the enantioselective synthesis of complex molecules. nih.govmdpi.comorganic-chemistry.orgresearchgate.net For instance, the use of chiral ligands in transition metal catalysis can effectively induce asymmetry in a wide range of transformations, including hydrogenations, epoxidations, and C-C bond-forming reactions, all of which could be critical steps in a total synthesis of this compound. libretexts.org

Table 2: Examples of Stereoselective Reactions in Natural Product Synthesis

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantiomerically enriched alkanes |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, DET, TBHP | Enantiomerically enriched epoxides |

| Asymmetric Aldol Reaction | Chiral boron enolates or proline | Diastereo- and enantiomerically enriched β-hydroxy ketones |

This table provides examples of powerful stereoselective reactions that are commonly employed in the synthesis of complex natural products and could be applicable to a synthesis of this compound.

Formal Synthesis and the Utility of Advanced Synthetic Intermediates

A formal synthesis involves the synthesis of a known, advanced intermediate that has previously been converted to the final natural product. beilstein-archives.org This strategy is valuable as it can provide a more efficient route to a key intermediate, bypassing a lengthy or low-yielding sequence in a previously reported total synthesis. The development of a formal synthesis often relies on the discovery of novel chemical reactions or more convergent synthetic strategies.

The utility of advanced synthetic intermediates lies in their ability to serve as springboards for the synthesis of not only the natural product itself but also a diverse range of analogues. rsc.org By accessing a complex, late-stage intermediate, chemists can readily modify the periphery of the molecule to explore structure-activity relationships (SAR).

Targeted Synthesis of this compound Derivatives for Research Purposes

The synthesis of derivatives of a natural product is crucial for understanding its biological activity and developing new therapeutic agents. researchgate.netnih.govmdpi.comnih.gov By systematically modifying the structure of this compound, researchers can identify the key pharmacophoric elements responsible for its biological effects. This process, known as structure-activity relationship (SAR) studies, can lead to the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of this compound derivatives might involve:

Modification of existing functional groups: For example, esterification or amidation of carboxylic acid moieties, or etherification of hydroxyl groups.

Introduction of new substituents: Adding groups such as halogens, alkyl chains, or aromatic rings to the carbazole core.

Alteration of the stereochemistry: Synthesizing stereoisomers of this compound to probe the importance of the three-dimensional arrangement of atoms for biological activity.

Mechanistic Studies of Novel Chemical Transformations Employed in this compound Synthesis

The total synthesis of complex natural products often necessitates the development of new chemical reactions or the application of existing methods in novel ways. Understanding the mechanism of these transformations is critical for optimizing reaction conditions, predicting outcomes, and expanding their applicability to other synthetic targets. figshare.comnih.govscripps.eduresearchgate.netnih.gov

Mechanistic studies can involve a variety of experimental and computational techniques, including:

Kinetic studies: To determine the rate law of a reaction and gain insight into the composition of the transition state.

Isotope labeling studies: To track the movement of atoms throughout a reaction.

Computational modeling: To calculate the energies of intermediates and transition states and visualize the reaction pathway.

Isolation and characterization of intermediates: To identify key species along the reaction coordinate.

By elucidating the mechanisms of the key reactions used in the synthesis of this compound, chemists can gain a deeper understanding of the underlying principles of chemical reactivity and pave the way for future synthetic innovations.

Structure Activity Relationship Investigations and Molecular Mechanisms of Clausenin

Rational Design and Synthesis of Clausenin Derivatives for Mechanistic Probes

The rational design and synthesis of derivatives are cornerstones of medicinal chemistry, serving to map the pharmacophore of a lead compound like this compound and to develop tools for mechanistic studies. nih.govnih.gov This process involves systematically modifying the parent structure to observe how these changes affect biological activity. While extensive synthesis of this compound derivatives specifically for mechanistic probes is an emerging area, the principles are well-established from studies on related coumarins and other natural products. researchgate.netmdpi.com

The process begins with an analysis of the this compound scaffold to identify key functional groups and structural features that may be crucial for activity. These might include the pyran ring, the lactone moiety of the coumarin (B35378) core, and the specific substitution patterns. Synthetic strategies are then developed to create analogues with targeted modifications, such as:

Alteration of the Pyran Ring: Modifying or replacing the dimethylpyran ring to assess its role in binding affinity and specificity.

Substitution on the Aromatic Core: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) onto the benzene (B151609) ring of the coumarin structure to probe electronic and steric effects.

Lactone Ring Opening: Synthesizing derivatives where the lactone ring is opened to determine its necessity for the observed biological effects.

These derivatives are not only evaluated for their potency but also serve as chemical probes. For example, a derivative could be synthesized with a tag or a reactive group to facilitate the identification of its biological target through pull-down assays or activity-based protein profiling. nuvisan.com The goal is to create a library of compounds that, when their activities are compared, reveals a clear picture of which parts of the this compound molecule are essential for its function. nih.gov

Investigation of Molecular Interaction Profiles and Biological Target Identification

A critical step in understanding this compound's mechanism of action is to identify its direct molecular targets within the cell. nih.gov This process, known as target identification and validation, bridges the gap between the compound's chemical structure and its physiological effects. nuvisan.com For natural products, this can be a complex undertaking due to the possibility of multiple targets. Computational methods often provide the initial hypotheses, which are then confirmed through rigorous experimental validation. nih.govnih.gov

Identifying the precise binding site of a small molecule on a protein or other macromolecule is fundamental to understanding its mechanism. nih.gov For this compound, computational docking studies have been employed to predict its interaction with various protein targets. nih.gov These in silico methods model how the ligand fits into the active or allosteric sites of a protein, providing insights into potential binding modes. nih.govnih.gov

Experimental validation of these predicted binding sites is crucial. nih.govyoutube.com Key methodologies include:

X-ray Crystallography: Co-crystallizing the target protein with this compound can provide an atomic-level map of the binding site, revealing the specific amino acid residues involved in the interaction. nih.gov

Site-Directed Mutagenesis: Once key interacting residues are predicted or identified, they can be mutated. A loss of binding or functional effect upon mutation of a specific residue provides strong evidence for its involvement in the binding site.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, confirming a direct interaction and helping to validate the target. nih.gov

While a definitive, experimentally validated binding site for this compound on a specific human protein target remains a subject of ongoing research, the combination of computational prediction and subsequent experimental validation provides a robust framework for this discovery process. nih.gov

Once this compound binds to its molecular target, it can trigger a cascade of downstream events known as intracellular signaling pathways. nih.gov The modulation of these pathways ultimately leads to the observed physiological or therapeutic effect. Research into the signaling pathways affected by pyranocoumarins suggests several potential avenues through which this compound may exert its effects.

Signaling pathways are complex networks that control cellular processes like growth, proliferation, inflammation, and apoptosis. researchgate.net The binding of a ligand to a receptor can initiate a chain of phosphorylation events, activate or inhibit key enzymes like kinases, and alter the activity of transcription factors, thereby changing gene expression. nih.govyoutube.com For instance, studies on compounds related to this compound have shown modulation of major inflammatory and cell survival pathways, including:

MAP Kinase (MAPK) Pathway: This pathway is central to cellular responses to external stimuli and is often implicated in cancer and inflammation.

PI3K/AKT Pathway: A critical pathway for cell survival, proliferation, and metabolism, its inhibition is a common mechanism for anti-cancer agents. youtube.com

NF-κB Signaling: A key regulator of the immune and inflammatory response.

Identifying which of these or other pathways are specifically modulated by this compound involves techniques such as phosphoproteomics to map kinase activity, reporter gene assays to measure transcription factor activity, and Western blotting to quantify the levels of key signaling proteins. youtube.com

Application of Computational Chemistry and Molecular Modeling in Structure-Activity Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and mechanistic studies. routledge.comgallagherlab.com It allows researchers to visualize and analyze molecular interactions at an atomic level, predict properties, and guide experimental work, thereby accelerating the research process.

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.govresearchgate.netyoutube.com This method employs a search algorithm to generate numerous possible binding poses and a scoring function to rank them based on their predicted binding affinity. nih.gov

In the context of this compound, docking studies have been performed to screen for potential protein targets. For example, in a study investigating phytocompounds against SARS-CoV-2, this compound was docked against the main protease (Mpro), a key viral enzyme. nih.gov Such studies provide valuable initial data on potential ligand-receptor interactions.

The analysis of a docked complex reveals key interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

This information is vital for understanding the basis of molecular recognition and for the rational design of more potent and selective derivatives. nih.gov

Table 1: Example of Molecular Docking Data for this compound This table is generated based on findings from a virtual screening study against a specific viral target and serves as an illustrative example of docking results.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

| This compound | SARS-CoV-2 Mpro | -6.8 | THR25, LEU27, HIE41, CYS44, MET49, ASN142, CYS145, HIS164, MET165, GLU166 |

Data sourced from a molecular docking study of phytocompounds. nih.gov

Quantum chemistry calculations provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and properties. unige.chyoutube.com Unlike molecular mechanics (used in docking), quantum methods are based on solving the Schrödinger equation and can be used to predict a wide range of properties from first principles. nih.govcolab.ws

Applications of quantum chemical calculations in the study of this compound and related coumarins include:

Calculating Molecular Properties: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are fundamental to understanding how the molecule will interact with biological targets. mdpi.com

Predicting Reactivity: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Modeling Reaction Mechanisms: Quantum calculations can be used to map the energy landscape of a chemical reaction, identifying transition states and intermediates. This can be applied to understand the metabolic fate of this compound or to model its interaction with a target where a covalent bond might be formed.

These computational approaches offer powerful predictive capabilities that, when combined with experimental data, provide a comprehensive picture of this compound's structure-activity relationship and its molecular mechanisms of action. nih.govmdpi.com

Chemical Ecology of Clausenin and Its Ecological Significance

Clausenin in Plant-Environment Interactions

Plants, as sessile organisms, have evolved sophisticated strategies to interact with and respond to their surrounding environment, including various biotic and abiotic stressors nt.gov.aunih.goviosrjournals.org. The production of secondary metabolites, such as this compound, represents a key adaptive mechanism in these interactions nih.govfrontiersin.org.

Clausena excavata, the primary source of Clausenidin (B14091337), is known to produce a wide array of secondary metabolites, including coumarins and carbazole (B46965) alkaloids researchgate.netamazonaws.com. These compounds contribute to the plant's reported therapeutic activities, such as antibacterial, antifungal, antiplatelet, antiplasmodial, antitumor, antinociceptive, immunomodulatory, antimycobacterial, and anti-HIV-1 properties researchgate.netamazonaws.com. This broad spectrum of bioactivities suggests that Clausenidin, as a pyranocoumarin (B1669404), likely functions as a defense compound against a variety of environmental threats, including pathogens and herbivores.

The plant's interactions with its environment extend to herbivory. Clausena excavata serves as a host plant for caterpillars of certain butterfly species, including the emerald swallowtail (Papilio palinurus) and the lime butterfly (Papilio demoleus malayanus) nparks.gov.sg. This indicates a co-evolutionary relationship where the plant's chemical profile, including compounds like Clausenidin, may influence the feeding and oviposition behavior of these insects. The plant also emits a strong, distinctive odor (resin, lime, ivy when crushed; sour, resinous oranges from fruits) nparks.gov.sg, suggesting the release of volatile organic compounds that could mediate interactions with pollinators, herbivores, or even other plants in its immediate surroundings.

Furthermore, Clausena excavata thrives in specific ecological niches, such as the exposed edges of monsoon vine thickets on limestone geology nt.gov.au. Its survival in these environments, which are susceptible to threats like weed invasion and intense fires, may be influenced by its chemical defenses. Phytochemical analysis, which quantifies primary and secondary metabolites, is a valuable tool for understanding plant resistance mechanisms to both abiotic and biotic stresses iosrjournals.org.

Table 1: Key Interactions and Potential Roles of this compound in Plant-Environment Interactions

| Interaction Type | Potential Role of this compound (as a Secondary Metabolite) | Supporting Evidence/Context |

| Defense against Biotic Stressors | Antimicrobial agent against bacteria and fungi | Clausena excavata produces coumarins with antibacterial and antifungal activities researchgate.netamazonaws.comresearchgate.net. |

| Deterrent against herbivores | Secondary metabolites generally serve as defense compounds against herbivores nih.govfrontiersin.org. C. excavata is a host plant for certain butterfly caterpillars, implying chemical influence on herbivore behavior nparks.gov.sg. | |

| Chemical Signaling | Release of volatile organic compounds for communication | C. excavata emits distinct odors, suggesting volatile chemical release nparks.gov.sg. Secondary metabolites also function as signal compounds nih.gov. |

| Adaptation to Abiotic Stress | Contribution to plant resilience | Secondary metabolites contribute to plant resilience against abiotic stresses frontiersin.org. |

Role of this compound in Interspecific and Intraspecific Chemical Communication

Chemical communication is a fundamental mode of information transfer across diverse organisms, from unicellular life to complex animals researchgate.netimsc.res.in. In the context of plants, chemical compounds, including secondary metabolites like Clausenidin, serve as semiochemicals that mediate interactions both within the same species (intraspecific) and between different species (interspecific) researchgate.net.

Interspecific chemical communication involving Clausenidin can be inferred from its broad biological activities. As an antimicrobial and antifungal agent researchgate.netamazonaws.comresearchgate.net, Clausenidin likely plays a role in deterring microbial pathogens, thereby engaging in defensive interspecific communication. Furthermore, the concept of allelopathy, where organisms produce biochemicals (allelochemicals) that influence the growth, survival, and reproduction of other organisms, is highly relevant wikipedia.org. Allelochemicals, a subset of secondary metabolites, can exert detrimental effects on neighboring organisms, providing a competitive advantage to the producing species wikipedia.orgmdpi.com. While direct evidence of Clausenidin acting as a specific allelochemical is not explicitly detailed in the provided search results, its classification as a coumarin (B35378) and a secondary metabolite from a plant known for diverse biological activities strongly suggests its potential involvement in such chemically-mediated competitive interactions with other plant species or microbes in its ecological niche.

Regarding intraspecific chemical communication, direct evidence for Clausenidin as a pheromone or signaling molecule among Clausena excavata individuals is not available in the provided data. However, secondary metabolites can function as signal compounds nih.gov. In general, plants utilize chemical signals for various intraspecific purposes, such as recognizing kin, coordinating growth, or signaling stress to conspecifics. The presence of a distinct aroma in Clausena excavata nparks.gov.sg could potentially facilitate some form of intraspecific chemical communication, although the specific compounds responsible and their precise roles would require further investigation.

Table 2: Potential Roles of this compound in Chemical Communication

| Communication Type | Potential Role of this compound (as a Secondary Metabolite) | Supporting Evidence/Context |

| Interspecific Communication | Allelochemical in plant-plant competition | Secondary metabolites can act as allelochemicals, inhibiting growth of other organisms wikipedia.orgmdpi.com. |

| Defense against pathogens/microbes | Antimicrobial and antifungal activities of coumarins from Clausena species researchgate.netamazonaws.comresearchgate.net. | |

| Intraspecific Communication | Undetermined direct role; potential for signaling | Secondary metabolites can serve as signal compounds nih.gov. Distinct plant aroma may play a role nparks.gov.sg. |

Evolutionary Dynamics of this compound Production and its Ecological Implications

The evolutionary dynamics of secondary metabolite production, including compounds like Clausenidin, are intimately linked to their ecological functions and the selective pressures exerted by the environment nih.govfrontiersin.org. Plants have evolved over millions of years, developing a vast array of secondary metabolites as a means of defense against herbivores, pathogens, and competitors, and as signaling molecules nih.gov.

The consistent presence of Clausenidin and other coumarins (e.g., nordentatin (B92008), dentatin (B1194878), xanthoxyletin) across various Clausena species, particularly Clausena excavata researchgate.netjidmr.comamazonaws.comethernet.edu.et, suggests that the biosynthesis pathways for these compounds are evolutionarily conserved within the genus. This conservation implies that the production of these secondary metabolites confers a significant adaptive advantage to the plants. Ecological genetics, a field that examines the relationship between genetic change and environmental features, highlights how genetic variation and environmental variation are causally related in adaptive evolution stanford.edu. Therefore, the genes responsible for the synthesis of Clausenidin and its analogues have likely evolved under natural selection, driven by the ecological roles these compounds play in defense and interaction.

Recent advancements in genomics and metabolomics are enabling researchers to uncover how secondary metabolite gene clusters (SMGCs) evolve, diversify, and contribute to plant fitness in diverse environments frontiersin.org. Understanding these evolutionary dynamics is crucial, especially in the context of climate change, as shifting environmental pressures may influence secondary metabolite production and function, thereby impacting plant survival and ecological interactions frontiersin.org. The sustained production of Clausenidin in Clausena excavata in its specific habitat suggests its continued ecological relevance in the face of ongoing environmental challenges nt.gov.au.

Comparative Ecological Studies of this compound and its Analogues

The Clausena genus is a rich source of diverse secondary metabolites, prominently featuring coumarins and carbazole alkaloids amazonaws.com. Comparative ecological studies within this genus often involve analyzing the chemical profiles of different species or varieties and correlating them with their ecological roles or adaptations.

Clausenidin is one of several coumarins found in Clausena excavata, alongside analogues such as nordentatin, dentatin, and xanthoxyletin (B192682) researchgate.netjidmr.comamazonaws.comnih.gov. These analogues share a common pyranocoumarin scaffold but differ in their specific functional groups, leading to variations in their biological activities. For instance, molecular docking studies have investigated the interactions of nordentatin, dentatin, clausenidin, and xanthoxyletin with matrix metalloproteinase-9 (MMP-9), suggesting their potential as anti-inflammatory and anti-cancer agents jidmr.com. The binding affinities observed in these studies indicate subtle differences in their biological efficacy: nordentatin (-7.8 kcal/mol), dentatin (-7.3 kcal/mol), clausenidin (-7.6 kcal/mol), and xanthoxyletin (-7.5 kcal/mol) jidmr.com.

Table 3: Comparative Binding Affinities of Clausenidin and Analogues with MMP-9

| Compound | Molecular Formula | PubChem CID | Binding Energy (ΔG) with MMP-9 (kcal/mol) jidmr.com |

| Nordentatin | C₁₉H₂₀O₄ | 160410 | -7.8 |

| Dentatin | C₂₀H₂₂O₄ | 160411 | -7.3 |

| Clausenidin | C₁₉H₂₀O₅ | 5315947 | -7.6 |

| Xanthoxyletin | C₁₅H₁₄O₄ | 180121 | -7.5 |

Beyond Clausena excavata, other Clausena species also exhibit distinct chemical compositions of their essential oils, which are rich in secondary metabolites like monoterpenes, sesquiterpenes, and phenylpropanoids tandfonline.com. For example, essential oils from Clausena anisata contain methyl eugenol, estragole, and trans-anethole as main components, while Clausena austroindica and Clausena heptaphylla predominantly feature trans-anethole tandfonline.com. This chemical diversity across the genus suggests that different Clausena species may have evolved specialized chemical profiles to adapt to their unique ecological pressures and interact with their specific biotic and abiotic environments. Comparative metabolomics studies, which analyze the chemodiversity of secondary metabolites, are crucial for understanding the adaptive significance of these compounds in various plant lineages frontiersin.org.

Advanced Research Methodologies and Future Trajectories in Clausenin Studies

Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) in Natural Product Discovery Platforms

The integration of omics technologies, encompassing genomics, metabolomics, and proteomics, is fundamentally transforming natural product discovery by offering a holistic understanding of the biological systems involved in compound biosynthesis. These integrated approaches are increasingly indispensable for the in-depth study of compounds such as Clausenin. hilarispublisher.commdpi.combohrium.com

Genomics plays a pivotal role by enabling the identification of biosynthetic gene clusters (BGCs) that encode the enzymatic machinery responsible for secondary metabolite synthesis. This capability is particularly valuable for uncovering the genetic blueprint underlying this compound production, even for pathways that may remain "silent" or unexpressed under standard laboratory conditions. hilarispublisher.combohrium.comnih.gov Functional plant genomics, employing techniques like targeted genome mining, genome-wide association studies, and co-expression analysis, can precisely pinpoint specific genes and enzymes implicated in the biosynthesis of pyranocoumarins, the chemical class to which this compound belongs. mdpi.com

Metabolomics provides a comprehensive snapshot of the actual metabolites present within a biological sample. This offers crucial insights into the expressed biosynthetic pathways and reveals detailed structural information of this compound and its intermediate compounds. nih.gov Metabolomics data effectively complements genomic information by confirming the active production of compounds and elucidating the intricate metabolic routes. Recent advancements in computational metabolomics further enhance the accurate annotation and identification of metabolites within complex biological matrices. mdpi.com

Proteomics offers a direct observation of gene expression at the protein level, confirming the production and correct post-translational modification of enzymes predicted by genomic analyses. nih.gov For this compound research, proteomics can be instrumental in identifying key enzymes within its biosynthetic pathway, thereby guiding research efforts towards actively expressed genes and indicating the presence of the corresponding natural product. nih.gov

The synergistic application of these multi-omics approaches allows researchers to correlate genetic information with this compound production, identify critical regulatory mechanisms governing its biosynthesis, and uncover novel or alternative biosynthetic pathways. This integrated data analysis significantly accelerates the prioritization of potential this compound-producing strains or plant varieties for further investigation and optimization. hilarispublisher.commdpi.com

High-Throughput Screening and Advanced Dereplication Strategies in this compound Research

High-throughput screening (HTS) and advanced dereplication strategies are paramount for the efficient discovery of natural products, including the identification and characterization of this compound and its related compounds. HTS facilitates the rapid assessment of a large number of samples for specific bioactivities. mdpi.comnih.gov

Dereplication is a cornerstone methodology in natural product research, specifically designed to rapidly distinguish known compounds from novel ones within complex natural extracts. This process is crucial for preventing the rediscovery of previously identified molecules, thereby conserving valuable resources and accelerating the search for new chemical entities. mdpi.comjournalofappliedbioanalysis.com

For this compound research, the application of mass spectrometry (MS) , frequently coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC-MS), is indispensable. MS offers exceptional sensitivity for the initial detection and identification of compounds in medium- to high-throughput screening applications, making it the preferred method for analyzing complex natural extracts. journalofappliedbioanalysis.com The integration of MS with advanced dereplication workflows allows for the rapid characterization of compounds based on their mass-to-charge ratios and fragmentation patterns, enabling swift comparison against extensive databases of known natural products.

Furthermore, the development of integrated platforms that combine bioactivity screening with imaging and metabolomics, alongside technological and informatic advancements, is significantly enhancing both dereplication efficiency and the identification of molecular targets. mdpi.com Such platforms can streamline the process of isolating and identifying this compound or novel analogues from diverse natural sources.

Synthetic Biology and Metabolic Engineering Approaches for Optimized this compound Production

Given the potential challenges associated with isolating this compound from its natural sources, such as low natural abundance or environmental variability, synthetic biology and metabolic engineering present powerful solutions for its optimized and sustainable production. nih.govnih.govannualreviews.orgnih.govfrontiersin.org The primary objective is to reconstruct and manipulate the biosynthetic pathways of natural products like this compound within engineered microbial hosts, such as bacteria or yeast, to achieve higher yields. nih.govtu-braunschweig.deoup.com

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. For this compound, this could entail optimizing the expression of multiple genes simultaneously that are involved in its biosynthesis. annualreviews.orgnih.govzju.edu.cn Key techniques include combinatorial biosynthesis, where different enzymatic steps from various sources are combined; codon optimization to improve gene expression in heterologous hosts; and protein engineering of enzymes like cytochrome P450s and prenyltransferases, which are often crucial in the biosynthesis of complex natural products like pyranocoumarins. nih.govmdpi.com

Synthetic biology extends these capabilities by enabling the rational design and construction of entirely new biological systems or the re-engineering of existing ones for novel functions. This includes engineering synthetic pathways in microorganisms to expand chemical diversity and produce "unnatural" natural product analogues of this compound through approaches like combinatorial biosynthesis and and mutasynthesis. frontiersin.organr.fr For pyranocoumarins like this compound, successful examples exist where primary genes encoding prenyltransferases and cytochrome P450s have been transformed into Saccharomyces cerevisiae and Escherichia coli cells, demonstrating the feasibility of microbial production. mdpi.com These approaches pave the way for a scalable and controlled supply of this compound, independent of natural resource limitations.

Application of Data Science and Cheminformatics in Multi-Omics and Structural Studies of this compound

The increasing volume and complexity of data generated in natural product research necessitate the sophisticated application of data science and cheminformatics to accelerate the discovery and understanding of compounds like this compound. acs.orgpfizer.comcas.org

Cheminformatics , a discipline at the intersection of chemistry and information science, is instrumental in managing, analyzing, and interpreting chemical data. It facilitates the construction of chemical databases, enables molecular similarity searches, aids in combinatorial library design, and supports the exploration of structure-activity relationships (SARs) for this compound and its derivatives. frontiersin.orgacs.orgpageplace.de Cheminformatics tools are particularly valuable for building molecular structural fingerprint libraries, which help in understanding the inherent structural complexity and diversity of natural products. acs.org

For structural studies of this compound, cheminformatics tools, often integrated with spectroscopic data, are vital for elucidation. Software tools can process complex Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to determine the structures of natural products. mdpi.comslideshare.netnih.gov These tools utilize existing datasets for rapid dereplication and computer-assisted structure elucidation (CASE), significantly reducing the time and effort required for structural assignments. The integration of AI with protein prediction and engineering further promises to advance the elucidation of complex biosynthesis pathways relevant to this compound. oup.com

Emerging Analytical Techniques and Their Potential in this compound Characterization

The precise characterization of this compound, encompassing its structural elucidation, purity assessment, and quantitative analysis, relies heavily on the continuous advancement of analytical techniques. These emerging methods address the challenges posed by the structural complexity, diversity, and often low natural abundance of natural products. irjmets.comfrontiersin.org

Hyphenated techniques represent a significant leap forward by integrating multiple analytical capabilities. For instance, Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) combines separation, structural elucidation, and precise mass determination in a single workflow. This allows for the simultaneous acquisition of chromatographic and comprehensive structural data, reducing analysis time and enhancing accuracy in identifying and characterizing this compound within complex mixtures. irjmets.com

Advanced Mass Spectrometry (MS) techniques continue to evolve, offering deeper insights into molecular structures. Tandem MS (MS/MS) provides detailed fragmentation patterns crucial for elucidating the intricate structure of this compound. irjmets.com Ion Mobility Spectrometry (IMS) complements MS by enabling the separation of isomeric compounds based on their size and shape, a critical capability when dealing with structurally similar natural products. irjmets.com Furthermore, online MS approaches, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Direct Analysis in Real Time Mass Spectrometry (DART-MS), are gaining traction for the rapid analysis of volatile natural products. rsc.org

In Nuclear Magnetic Resonance (NMR) Spectroscopy , advancements in techniques like 2D-NMR (e.g., J-resolved NMR) and Diffusion-Ordered Spectroscopy (DOSY) provide highly detailed information on stereochemistry and molecular interactions. irjmets.comniscpr.res.in These sophisticated NMR experiments are essential for resolving overlapping signals and achieving unambiguous structural assignments for complex molecules like this compound. niscpr.res.in

Other notable emerging techniques include Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS) for targeted metabolomic analysis, and advanced chromatographic methods like parallel and serially coupled layers for high-throughput screening. niscpr.res.in Raman spectroscopy is also increasingly recognized for its non-destructive nature and ability to provide functional group identification and structural fingerprinting. irjmets.com These techniques collectively enhance the precision and efficiency of this compound characterization, paving the way for a more thorough understanding of its chemical properties.

Q & A

Q. What ethical and methodological considerations apply when translating this compound research from in vitro to in vivo models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, randomize treatment groups, and blind outcome assessments. Perform pharmacokinetic/toxicokinetic profiling (e.g., organ histopathology, serum ALT/AST levels). Include positive and vehicle controls, and pre-register protocols in repositories like OSF to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.